molecular formula C17H30N2O B008966 4-Pyrimidinol, 5-dodecyl-6-methyl- CAS No. 103980-61-6

4-Pyrimidinol, 5-dodecyl-6-methyl-

Cat. No.: B008966
CAS No.: 103980-61-6
M. Wt: 278.4 g/mol
InChI Key: KMKURCSWXPDGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidinol, 5-dodecyl-6-methyl- is a pyrimidine derivative with a hydroxyl group at position 4, a dodecyl (C₁₂H₂₅) chain at position 5, and a methyl (CH₃) group at position 6.

Properties

CAS No.

103980-61-6

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

5-dodecyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-15(2)18-14-19-17(16)20/h14H,3-13H2,1-2H3,(H,18,19,20)

InChI Key

KMKURCSWXPDGSU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=C(N=CNC1=O)C

Isomeric SMILES

CCCCCCCCCCCCC1=C(NC=NC1=O)C

Canonical SMILES

CCCCCCCCCCCCC1=C(NC=NC1=O)C

Synonyms

5-dodecyl-6-methyl-1H-pyrimidin-4-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidinol Derivatives

Substituent Effects on Physicochemical Properties

Molecular Weight and Hydrophobicity
  • 5-Dodecyl-6-methyl-4-pyrimidinol: Estimated molecular weight ≈ 276 g/mol (C₁₇H₂₈N₂O). The long dodecyl chain enhances hydrophobicity, likely reducing aqueous solubility compared to shorter-chain analogs .
  • 6-Methyl-4-pyrimidinol (CAS 3524-87-6): Molecular weight 110.11 g/mol (C₅H₆N₂O). Lacking alkyl chains, it is more polar and water-soluble .
  • 6-Isopropyl-2-mercaptopyrimidin-4-ol : Molecular weight 170.23 g/mol (C₇H₁₀N₂OS). The isopropyl and mercapto groups balance lipophilicity and reactivity .
Functional Group Influence
  • 5-Iodo-6-methylpyrimidin-4-ol : The iodine atom increases molecular weight (≈ 250 g/mol) and introduces halogen-specific reactivity, such as susceptibility to nucleophilic substitution .
  • 2-(Trifluoromethyl)-6-methyl-4-pyrimidinol (CAS 2836-44-4): The electron-withdrawing trifluoromethyl group enhances acidity and stabilizes the aromatic ring, affecting solubility and binding interactions .

Amino-Substituted Derivatives

  • 5,6-Diamino-2-methyl-4(1H)-pyrimidinone (CAS 45741-61-5): Amino groups at positions 5 and 6 increase hydrogen-bonding capacity, making it suitable for coordination chemistry or nucleic acid analogs .

Data Tables

Table 1: Key Properties of Selected Pyrimidinol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
5-Dodecyl-6-methyl-4-pyrimidinol C₁₇H₂₈N₂O ≈276 C₁₂H₂₅ (C5), CH₃ (C6) Surfactants, agrochemicals (inferred)
6-Methyl-4-pyrimidinol C₅H₆N₂O 110.11 CH₃ (C6) Biochemical research
5-Iodo-6-methylpyrimidin-4-ol C₅H₅IN₂O ≈250 I (C5), CH₃ (C6) Halogenated intermediate
Dimethirimol C₁₁H₁₉N₃O 209.29 C₄H₉ (C5), N(CH₃)₂ (C2) Fungicide

Table 2: Substituent Impact on Solubility and Reactivity

Substituent Type Example Compound Effect on Properties
Long alkyl (C₁₂H₂₅) 5-Dodecyl-6-methyl-4-pyrimidinol ↑ Lipophilicity, ↓ Water solubility
Halogen (I) 5-Iodo-6-methylpyrimidin-4-ol ↑ Molecular weight, ↑ Reactivity in substitutions
Trifluoromethyl (CF₃) 2-Trifluoromethyl-6-methyl-4-pyrimidinol ↑ Electrophilicity, ↑ Thermal stability
Amino (NH₂) 5,6-Diamino-2-methyl-4-pyrimidinone ↑ Hydrogen bonding, ↑ Basicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.